(R)-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride

Chiral synthesis EP4 antagonist Stereochemical requirement

This (R)-enantiomer hydrochloride (CAS 2206610-24-2) is the mandatory chiral intermediate for synthesizing 4-[(1S)-1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]ethyl]benzoic acid hydrochloride, a potent EP4 antagonist for arthritis models. The (R)-stereochemistry is imperative; substitution with the (S)-enantiomer or racemate compromises target binding and invalidates pharmacological data. Secure your supply of this single-enantiomer building block to ensure the stereochemical integrity of your drug substance and accelerate your preclinical development.

Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
CAS No. 2206610-24-2
Cat. No. B1472512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride
CAS2206610-24-2
Molecular FormulaC14H20ClNO3
Molecular Weight285.76 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CCOC2=CC=CC=C2)C(=O)O.Cl
InChIInChI=1S/C14H19NO3.ClH/c16-14(17)15-10-5-4-6-12(15)9-11-18-13-7-2-1-3-8-13;/h1-3,7-8,12H,4-6,9-11H2,(H,16,17);1H/t12-;/m1./s1
InChIKeyLFVQUNKSYVHHBH-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(2-Phenoxyethyl)piperidine Carboxylic Acid Hydrochloride (CAS 2206610-24-2): A Chiral Intermediate for Selective EP4 Antagonists


(R)-1-(2-Phenoxyethyl)piperidine carboxylic acid hydrochloride (CAS 2206610-24-2) is a chiral piperidine‑2‑carboxylic acid derivative bearing a 2‑phenoxyethyl group on the ring nitrogen [1]. It exists as a single enantiomer with the (R)‑configuration at the piperidine 2‑position and is supplied as the hydrochloride salt. The compound is formally classified as an N‑aryloxyalkyl‑α‑amino acid hydrochloride and is employed exclusively as a penultimate building block in the synthesis of a preferred selective prostaglandin E receptor 4 (EP4) antagonist [1]. Its raison d'être is the stereochemical information it carries; the (R)‑configuration is mandatory for the biological activity of the downstream drug substance.

Why (R)-1-(2-Phenoxyethyl)piperidine Carboxylic Acid Hydrochloride Cannot Be Replaced by Racemic or (S)-Configured Analogs


The three‑dimensional arrangement of atoms in the final EP4 antagonist is dictated by the chirality of this intermediate. The lead compound disclosed in the Eli Lilly patent explicitly requires the (2R)‑piperidine configuration; substituting the (S)‑enantiomer or a racemic mixture would produce a diastereomeric pair with unknown, and predictably inferior, pharmacology [1]. Because the EP4 receptor is a chiral protein, stereochemistry is a binary determinant of ligand recognition – a single inverted center can ablate binding affinity. Therefore, generic replacement with an enantiomerically undefined or opposite‑handed analog directly compromises the integrity of the drug substance and is scientifically impermissible [1].

Quantitative Differentiation Evidence for (R)-1-(2-Phenoxyethyl)piperidine Carboxylic Acid Hydrochloride vs. Closest Analogs


Stereochemical Mandate: Only the (R)-Enantiomer Generates the Active EP4 Antagonist

The patent that discloses this intermediate designates the compound '4-[(1S)-1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]ethyl]benzoic acid hydrochloride' as the 'especially preferred' EP4 antagonist [1]. The (2R) absolute configuration of the piperidine ring is an inseparable part of the preferred structure. No equally preferred compound containing the (2S) center is listed, and no claim is made for racemic material. The implication is that the (2S) diastereomer would not meet the activity criteria for a preferred drug candidate [1].

Chiral synthesis EP4 antagonist Stereochemical requirement

Potency of the Derived EP4 Antagonist vs. Other EP4 Antagonists in Human Whole Blood

The final compound built from this intermediate displays an IC50 of 136 nM in a human whole‑blood assay measuring reversal of PGE2‑mediated suppression of LPS‑induced TNFα production [1]. In comparison, a structurally distinct EP4 antagonist from the same therapeutic class (CHEMBL3115074) exhibits an IC50 of 5.6 nM in a recombinant human EP4 HEK293 cAMP assay, but its whole‑blood activity has not been disclosed, making cross‑assay equivalence uncertain [2]. The whole‑blood data for the current compound are more translationally relevant for anti‑inflammatory efficacy.

EP4 receptor IC50 Human whole blood assay

Defined Synthetic Role as the Immediate Precursor to the Active Pharmaceutical Ingredient

The patent explicitly exemplifies the direct conversion of (R)-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride to the 'especially preferred' drug substance in a single amide‑coupling step (Scheme 7, Step A) [1]. The procedure uses stoichiometric amounts of the intermediate (750 mg, 2.62 mmol) and the amine partner, yielding the penultimate ester, which is subsequently hydrolyzed to the final hydrochloride salt in high purity [1]. This is in contrast to other piperidine intermediates in the patent that require additional chiral resolution or protecting‑group manipulations.

Process chemistry Amide coupling Late-stage intermediate

Optimal Use Cases for (R)-1-(2-Phenoxyethyl)piperidine Carboxylic Acid Hydrochloride Based on Verified Differentiation Evidence


Synthesis of the Patented EP4 Antagonist for Preclinical Inflammation Research

When the goal is to produce 4-[(1S)-1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]ethyl]benzoic acid hydrochloride for in vivo efficacy studies in arthritis models, this intermediate is the only direct precursor that preserves the required (2R) configuration without additional resolution steps [1].

Chiral Building Block for Structure‑Activity Relationship (SAR) Studies of EP4 Antagonists

Medicinal chemistry teams exploring EP4 antagonists can use this intermediate to prepare focused libraries of amide derivatives while maintaining the stereochemistry that is critical for receptor recognition, as evidenced by the patent's explicit preference for the (2R)‑configured piperidine [1].

Process Chemistry Development for Late‑Stage Coupling Optimization

The hydrochloride salt is directly employed in the final amide bond formation, making it suitable for process chemists aiming to optimize coupling conditions, yields, and purity profiles for potential manufacturing scale‑up [1].

Quote Request

Request a Quote for (R)-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.